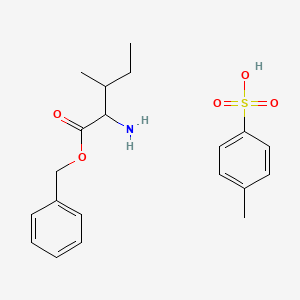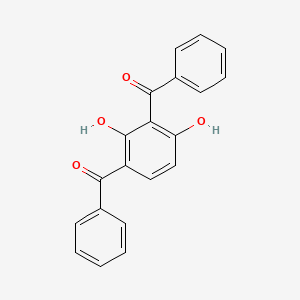
N-Benzylidene-2,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-2,5-dimethylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between benzaldehyde and 2,5-dimethylaniline. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidene-2,5-dimethylaniline is typically synthesized via a Schiff base reaction. The reaction involves the condensation of benzaldehyde with 2,5-dimethylaniline in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green catalysts, such as modified mesoporous halloysite nanotubes, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under reflux conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Benzylidene-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-Benzylidene-2,5-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the methyl groups on the aromatic ring.
N-Benzylidene-4-methoxyaniline: Contains a methoxy group instead of methyl groups.
N-Benzylidene-2,4,6-trimethylaniline: Contains additional methyl groups on the aromatic ring.
Uniqueness
N-Benzylidene-2,5-dimethylaniline is unique due to the presence of methyl groups at the 2 and 5 positions on the aromatic ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Schiff bases .
Properties
CAS No. |
46727-16-6 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
OYAVACNRKWWWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


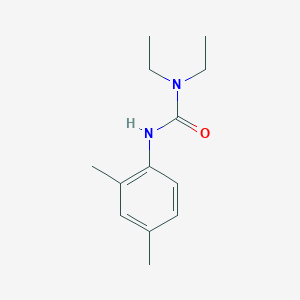
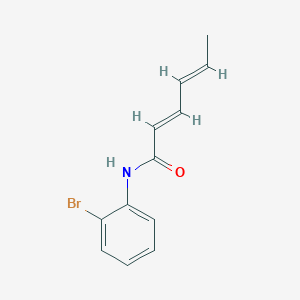

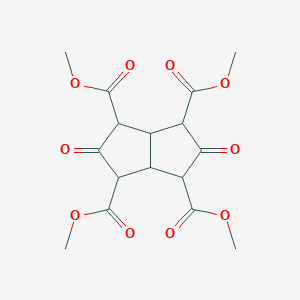
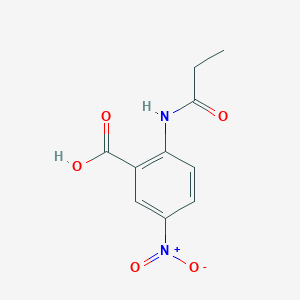
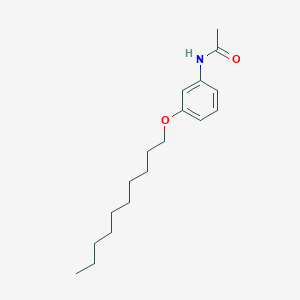
![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

